1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety fused with a piperidine ring. Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxindole derivatives, while reduction can produce tetrahydroindole compounds .
Scientific Research Applications
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby blocking substrate access . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: A derivative formed through the oxidation of indole.
The uniqueness of this compound lies in its combined indole and piperidine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[2-(2-methylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-12-9-13-5-2-3-7-15(13)19(12)11-16(20)18-8-4-6-14(10-18)17(21)22/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,21,22) |
InChI Key |
ANVPVSMGQOIKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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